Cupric bromide, also known as copper(II) bromide, is a chemical compound with the formula CuBr₂. It appears as a brownish-black solid and is known for its hygroscopic nature, meaning it can absorb moisture from the environment. Cupric bromide is primarily used in various chemical applications, including organic synthesis and as a catalyst in photo
Copper(II) bromide is considered a moderate irritant and can cause skin and eye irritation upon contact []. Ingestion can lead to gastrointestinal discomfort and vomiting []. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.
There are several methods for synthesizing cupric bromide:
Cupric bromide finds utility in various fields:
Research indicates that cupric bromide interacts with various organic compounds, influencing reaction pathways and product yields. Studies have shown that it can facilitate complex formation with soft ligands, enhancing its reactivity in organic synthesis . Additionally, its role as a catalyst in polymerization processes highlights its importance in industrial applications.
Several compounds share similarities with cupric bromide, particularly within the copper halides category:
Cupric bromide's unique properties, such as its specific reactivity patterns and applications in laser technology and photography, distinguish it from these similar compounds. Its ability to facilitate specific organic transformations while also serving roles in photochemical processes underscores its versatility within the realm of inorganic chemistry.
The most established method for synthesizing copper(II) bromide involves the neutralization reaction between copper(II) oxide (CuO) and hydrobromic acid (HBr). This acid-base reaction proceeds stoichiometrically as follows:
$$
\text{CuO} + 2\text{HBr} \rightarrow \text{CuBr}2 + \text{H}2\text{O}
$$
The reaction is typically conducted under ambient conditions, yielding aqueous copper(II) bromide. Upon evaporation, the solution crystallizes into the tetrahydrate form (CuBr₂·4H₂O), which appears as blue-green crystals [1] [2]. The purity of the product depends on the concentration of hydrobromic acid and the removal of residual water.
To obtain anhydrous CuBr₂, the tetrahydrate is subjected to controlled thermal dehydration. Heating the tetrahydrate above 18°C initiates the release of water molecules, but excessive temperatures risk decomposition. A two-step recrystallization process is employed:
Recent advancements prioritize solvent-free and energy-efficient methods. A novel approach involves anhydrous solvent-induced recrystallization of bulk copper(II) bromide powders in non-aqueous media (e.g., ethanol or acetone). This technique reduces water usage and yields layered crystals suitable for exfoliation into two-dimensional (2D) flakes, which are valuable in optoelectronic applications [3]. Additionally, mechanochemical synthesis—using ball milling to react copper metal with bromine gas—offers a waste-minimized alternative, though scalability remains a challenge [9].
Purification of copper(II) bromide involves sequential crystallizations from aqueous solutions. Key steps include:
The resulting crystals exhibit a monoclinic structure with lattice parameters a = 714 pm, b = 346 pm, c = 718 pm, and β = 121°15′ [1].
Anhydrous CuBr₂ is hygroscopic, necessitating rigorous dehydration. Phosphorus pentoxide (P₄O₁₀), a strong desiccant, is used in a closed system to absorb residual moisture. The process involves:
Property | Value |
---|---|
Crystal System | Monoclinic |
Space Group | C2/m |
Lattice Parameters | a = 714 pm, b = 346 pm, c = 718 pm |
Unit Cell Angle (β) | 121°15′ |
Coordination Geometry | Distorted Square Planar |
Hydrate Structure | [CuBr₂(H₂O)₂]·2H₂O |
The anhydrous form adopts a polymeric structure with CuBr₄ planar units forming infinite chains, while the tetrahydrate features isolated [CuBr₂(H₂O)₂] units [1] [8].
Copper(II) bromide serves as a catalyst in stereoselective organic reactions, such as the cascade synthesis of N-vinylsilylindoles from 2-ethynylanilines [4]. Its redox activity also enables electrochemical applications, including enhancing ion transport in batteries [5].
The solid-state structure of cupric bromide exhibits a distinctive polymeric architecture characterized by the formation of one-dimensional chains through interconnected copper tetrabromide planar units [1] [2]. In the anhydrous crystalline form, the fundamental building blocks consist of CuBr₄ square planar units, where the central copper(II) ion adopts a square co-planar geometry bonded to four equivalent bromide atoms [1]. The copper-bromine bond lengths are uniformly 2.42 Å, demonstrating the high degree of structural regularity within these planar units [1].
The chain formation mechanism involves the connection of individual CuBr₄ planar units through shared bromide ligands on opposite sides, creating extended one-dimensional ribbons [2]. This polymeric structure represents a significantly distorted variant of the cadmium iodide structure type, where chains of edge-sharing CuBr₄ squares are interconnected through longer copper-bromine contacts to form layered arrangements [3]. Each copper atom exhibits a characteristic 4+2 coordination environment, with four shorter Cu-Br bonds of 2.4143 Å and two longer semi-coordinate bonds of 3.1478 Å [3].
The bromide ions in this structure adopt an L-shaped coordination geometry, bonding to two equivalent copper atoms, which facilitates the bridging function essential for chain propagation [1]. This structural motif results in the formation of bibridged oligomeric units that exhibit quasi-planar characteristics with bridging Cu-Br-Cu angles ranging from 93° to 96° [4]. The polymeric chains are oriented along specific crystallographic directions, typically the (0, 1, 0) direction, contributing to the anisotropic properties of the material [1].
Cupric bromide crystallizes in the monoclinic crystal system with space group C2/m (International Tables number 12) [1] [2] [3]. The precise lattice parameters have been determined through high-resolution X-ray diffraction studies, yielding unit cell dimensions of a = 7.2096 Å, b = 3.4742 Å, c = 7.0475 Å, with a monoclinic angle β = 119.610° [3]. These crystallographic parameters result in a unit cell volume of 153.5 ų with Z = 2 formula units per unit cell [3].
The systematic absence conditions characteristic of the C2/m space group have been confirmed through careful analysis of reflection intensities, with the structure refinement achieving reliability factors of R₁(F) = 0.049 and wR(F²) = 0.124 [3]. The space group symmetry imposes specific constraints on atomic positions, with copper atoms occupying special positions on mirror planes, while bromide atoms are located at general positions that allow for the observed distorted coordination geometry [3].
Alternative structural determinations have reported slight variations in lattice parameters, with some studies citing a = 714 pm, b = 346 pm, c = 718 pm, and β = 121° 15' [2]. These differences likely reflect measurement conditions, temperature variations, and crystal quality factors. The monoclinic space group characterization is consistent across multiple independent structure determinations, confirming the fundamental symmetry of the cupric bromide lattice [5] [1] [6].
The space group C2/m belongs to the centrosymmetric monoclinic system and contains the following symmetry operations: identity, 2-fold rotation about the b-axis, mirror planes perpendicular to the c-axis, and inversion centers [3]. This symmetry arrangement facilitates the ordered stacking of polymeric chains and contributes to the material's characteristic physical properties, including its thermal stability and optical behavior [5].
Comprehensive density functional theory investigations have been conducted to elucidate the electronic properties of cupric bromide using various computational approaches [7] [8] [9]. The most extensive studies employed periodic slab DFT calculations to investigate both bulk and surface configurations of CuBr₂, providing detailed insights into the electronic structure characteristics that distinguish this material from other copper halides [7] [9].
DFT calculations using different exchange-correlation functionals have revealed that bulk CuBr₂ exhibits distinct metallic character, contrasting with the non-metallic behavior observed in copper(I) bromide [7] [9]. The projected density of states calculations demonstrate significant overlap between copper d-orbitals and bromine p-orbitals, indicating substantial covalent character in the Cu-Br bonding [7]. Electronic structure analysis shows that the most stable CuBr₂(001) surface terminated with bromine atoms exhibits metallic characteristics similar to the bulk material [9].
Hybrid density functional calculations have been particularly valuable for accurately describing the electronic structure of copper halide complexes. Studies using the B3LYP functional with optimized hybrid parameters (B(38HF)P86) have achieved improved accuracy in predicting Cu-Br bond lengths within ±0.03 Å of experimental values [10]. These calculations demonstrate that incorporating 38% Hartree-Fock exchange significantly improves the description of the copper spin density and reduces systematic errors in geometric parameters [10].
The DFT investigations have also addressed the challenges associated with calculating copper compounds, where sophisticated error cancellation effects can occur [11]. Studies specifically focused on cuprous halides have revealed that a theoretically more accurate input does not necessarily guarantee better output due to these complex error compensation mechanisms [11]. The exchange interaction of copper core electrons plays a crucial role in determining ground-state electronic properties, particularly affecting the energy gap and macroscopic dielectric constant [11].
High-level ab initio calculations have provided essential benchmarks for understanding the electronic structure of cupric bromide and related copper halide systems [12] [13]. Coupled cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) have been employed to determine accurate electron affinities and excited state energies for CuBr₂ molecular units [12] [13].
The most comprehensive ab initio study utilized anion photoelectron spectroscopy combined with CCSD(T) calculations to investigate the electronic structures of CuCl₂ and CuBr₂ in the gas phase [12] [13]. These calculations successfully predicted the ordering of low-lying electronic states as ²Πg < ²Πg* < ²Πu < ²Πu*, providing excellent agreement with experimental photoelectron spectroscopic data [12]. The electron affinities for both CuCl₂ and CuBr₂ were determined to be identical at 4.35 ± 0.05 eV within experimental uncertainty [12] [13].
Ab initio calculations have revealed that both anionic and neutral CuX₂ species adopt linear geometries with only slight bond length variations between charged and neutral forms [12] [13]. The calculated vertical excitation energies for excited states show remarkable agreement with experimental optical absorption bands, validating the theoretical approach [12]. Natural bond orbital analysis from high-level ab initio calculations indicates significant ionic character in the Cu-Br bonds, with copper carrying a positive charge of +0.654 and bromide atoms bearing negative charges of approximately -0.8 [12].
Monte Carlo simulations combined with ab initio methods have been applied to study structural and electronic properties of copper compounds under various conditions [14]. These approaches have proven particularly valuable for investigating temperature-dependent effects and dynamic properties that are challenging to address with static DFT calculations [14].
Time-dependent DFT (TD-DFT) calculations have been extensively employed to investigate optical properties and excited state characteristics of copper bromide complexes [15] [16]. These studies have successfully reproduced experimental luminescence spectra and provided mechanistic insights into metal-to-ligand charge transfer processes [15]. The TD-DFT results demonstrate good correlation with experimental photophysical data, particularly for understanding the temperature dependence of luminescence quenching mechanisms [15] [16].
The transition of cupric bromide from its solid polymeric structure to gas phase monomeric units represents a fundamental change in molecular organization that occurs at elevated temperatures above 759 K [17] [18] [19]. Thermodynamic studies have established that CuBr₂ monomeric units become the predominant species in the gas phase at high temperatures, marking a dramatic departure from the interconnected chain structure characteristic of the solid state [18] [19].
Thermal decomposition investigations have revealed a complex sequence of phase transformations preceding the formation of gas phase monomers [17] [18]. The initial decomposition process follows the reaction CuBr₂(s) ⇌ CuBr(s) + ½Br₂(g), which reaches equilibrium in closed systems with thermodynamic parameters given by ΔG° = 1.10×10⁴ - 19.3T cal/mol in the temperature range 160-220°C [17]. Under conditions where bromine pressure is maintained at zero, the decomposition follows first-order kinetics with an activation energy of 25.4 kcal/mol [17].
The gas phase behavior of cupric bromide has been extensively studied using high-temperature calorimetric methods [18]. Measurements of relative enthalpies from 298.15 to 1,301 K have identified multiple phase transitions in the copper bromide system before vaporization occurs [18]. The progression includes transitions at 657 K (ΔH°tr = 1.10 kcal/mol), 741 K (ΔH°tr = 0.51 kcal/mol), and fusion at 759 K (ΔH°fusion = 1.22 kcal/mol) [18].
Spectroscopic evidence for gas phase monomeric CuBr₂ units has been obtained through copper vapor laser applications, where the medium consists of copper bromide vapor formed in-situ from hydrogen bromide reacting with copper [19]. These systems produce characteristic yellow or green light emission, demonstrating the presence of discrete CuBr₂ molecular units in the gas phase rather than extended polymeric structures [19].
The structural characteristics of gas phase CuBr₂ monomers differ significantly from the solid state polymeric form. While solid CuBr₂ exhibits square planar coordination with extended chain formation, the gas phase monomeric units are expected to adopt more compact molecular geometries. Ab initio calculations predict that gas phase CuBr₂ maintains a linear geometry similar to other dihalide molecules of transition metals [12] [13].
The tetrahydrate form of cupric bromide, structurally formulated as [CuBr₂(H₂O)₂]·2H₂O, represents a distinct hydrated phase that exhibits markedly different structural and stability characteristics compared to the anhydrous compound [2] [19] [20]. The tetrahydrate crystallizes in a monoclinic crystal system with space group assignments that vary among different structural determinations, reflecting the complexity of hydrogen bonding networks in hydrated copper halide systems [21] [22].
Crystallographic analysis reveals that the tetrahydrate structure consists of discrete trans-[CuBr₂(H₂O)₂] molecular units accompanied by two additional water molecules per formula unit [2] [19]. The central copper(II) ion adopts a distorted octahedral coordination environment with two bromide ions and two aqua ligands occupying equatorial positions, while the axial positions are occupied by additional bromide interactions or hydrogen bonding contacts [22]. This configuration represents a trans arrangement with respect to the bromide ligands, distinguishing it from analogous chloride tetrahydrates that often exhibit cis configurations [21] [22].
The stability of the tetrahydrate phase is highly temperature-dependent, with the compound remaining stable only below 18°C [19] [20]. Above this critical temperature, the tetrahydrate undergoes stepwise dehydration to produce the anhydrous form through controlled water loss [20]. Thermal analysis studies using thermogravimetric methods have confirmed this dehydration process and established the temperature ranges for each dehydration step [20].
Hydrogen bonding plays a crucial structural role in maintaining the integrity of the tetrahydrate lattice [21] [22]. Strong O-H···Br interactions with bond lengths ranging from 3.289 to 3.373 Å provide additional stabilization beyond the primary coordination bonds [21]. These hydrogen bonding networks create a three-dimensional supramolecular structure that influences both the thermal stability and solubility characteristics of the hydrated phase [21] [22].
The formation of the tetrahydrate can be achieved through recrystallization of cupric bromide solutions at 0°C, where the reduced temperature favors the incorporation of water molecules into the crystal lattice [19]. This preparation method yields green crystalline material that differs significantly in appearance from the dark brown or black crystals of anhydrous cupric bromide [3]. The distinct coloration reflects changes in the electronic structure and optical properties resulting from water coordination and the altered local environment around the copper centers [20].
Spectroscopic characterization of the tetrahydrate using infrared and Raman techniques reveals characteristic vibrational modes associated with coordinated water molecules and hydrogen bonding interactions [23]. The presence of both coordinated and lattice water molecules produces distinctive spectral signatures that can be used to monitor the hydration state and dehydration processes [23]. Nuclear magnetic resonance studies in aqueous solution have provided additional insights into the dynamic behavior of water exchange processes and the stability of the hydrated copper bromide complexes [24].
Corrosive;Irritant;Environmental Hazard